molecular formula C4H4S3 B14738667 3H-1,2-Dithiole-3-thione, 4-methyl- CAS No. 3354-41-4

3H-1,2-Dithiole-3-thione, 4-methyl-

Cat. No.: B14738667
CAS No.: 3354-41-4
M. Wt: 148.3 g/mol
InChI Key: YHKZVQYBNUVXKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2-Dithiole-3-thione, 4-methyl- typically involves the sulfurization of 3-oxoesters, iso-propenyl derivatives, α-enolic dithioesters, and related compounds . One common method includes the reaction of elemental sulfur or disulfur dichloride with these precursors under controlled conditions . The reaction conditions often require moderate temperatures and the presence of a suitable solvent to facilitate the formation of the 1,2-dithiole-3-thione ring.

Industrial Production Methods

Industrial production of 3H-1,2-Dithiole-3-thione, 4-methyl- may involve large-scale sulfurization processes using similar precursors and reaction conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3H-1,2-Dithiole-3-thione, 4-methyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds in the 1,2-dithiole-3-thione family include:

  • 4,5-Dimethyl-1,2-dithiole-3-thione
  • Anethole dithiolethione
  • S-Danshensu
  • NOSH-1

Uniqueness

3H-1,2-Dithiole-3-thione, 4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce phase II enzymes and donate sulfur makes it particularly valuable in research focused on oxidative stress and related diseases .

Properties

CAS No.

3354-41-4

Molecular Formula

C4H4S3

Molecular Weight

148.3 g/mol

IUPAC Name

4-methyldithiole-3-thione

InChI

InChI=1S/C4H4S3/c1-3-2-6-7-4(3)5/h2H,1H3

InChI Key

YHKZVQYBNUVXKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSSC1=S

Origin of Product

United States

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